molecular formula C8H20N6O4S B2714990 Bis(2-cyclopropylguanidine); sulfuric acid CAS No. 551919-56-3

Bis(2-cyclopropylguanidine); sulfuric acid

Cat. No.: B2714990
CAS No.: 551919-56-3
M. Wt: 296.35
InChI Key: TWFCSULVULHFGH-UHFFFAOYSA-N
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Description

Bis(2-cyclopropylguanidine); sulfuric acid is a guanidine derivative complexed with sulfuric acid. Guanidine-based compounds are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and material science. The cyclopropyl substituent in this compound introduces a strained three-membered ring, which may enhance metabolic stability and alter solubility compared to linear or aromatic substituents .

Properties

IUPAC Name

2-cyclopropylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9N3.H2O4S/c2*5-4(6)7-3-1-2-3;1-5(2,3)4/h2*3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFCSULVULHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(N)N.C1CC1N=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-cyclopropylguanidine); sulfuric acid typically involves the reaction of cyclopropylamine with cyanamide to form cyclopropylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyclopropylguanidine); sulfuric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce simpler amines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guanidine-Sulfate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Bis(2-cyclopropylguanidine); sulfuric acid Not provided C₈H₁₆N₆·H₂SO₄ ~310.3 (calculated) 2-cyclopropyl groups Research use (hypothesized)
Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid 23061-57-6 C₁₂H₃₄N₈O₄S 386.51 3-(dimethylamino)propyl Intermediate in organic synthesis
1-(2-phenylethyl)guanidine; sulfuric acid Not provided C₉H₁₄N₃·H₂SO₄ ~253.3 (calculated) Phenethyl (aromatic) Biochemical research
N-(4-Iodo-benzyl)-guanidine; sulfuric acid 14629-13-1 C₈H₁₀IN₃·H₂SO₄ ~387.2 (calculated) 4-iodo-benzyl Pharmaceutical building block
Bis(2-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid Not provided C₁₂H₂₄N₆·H₂SO₄ ~354.4 (calculated) 3-methylbut-2-en-1-yl (allylic) R&D applications
Sulfaguanidine 141-93-5 C₇H₁₀N₄O₂S 214.24 Sulfonamide group Antimicrobial agent
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid 1315366-59-6 C₁₀H₂₆N₆O·H₂SO₄ ~374.4 (calculated) 3-methoxypropyl Medicinal chemistry

Structural and Functional Analysis

  • Cyclopropyl vs. Aliphatic Substituents: The cyclopropyl group in the target compound contrasts with aliphatic chains (e.g., 3-methoxypropyl in CAS 1315366-59-6).
  • Aromatic vs. Non-Aromatic Groups: Compounds like 1-(2-phenylethyl)guanidine () exhibit aromaticity, which enhances lipophilicity and may improve blood-brain barrier penetration. In contrast, cyclopropyl groups balance hydrophobicity and metabolic resistance .
  • Halogenated Derivatives : N-(4-Iodo-benzyl)-guanidine (CAS 14629-13-1) incorporates iodine, increasing molecular weight and polarizability. Such derivatives are often used in radiopharmaceuticals or as heavy-atom substituents in crystallography .

Biological Activity

Bis(2-cyclopropylguanidine) is a compound of interest due to its potential biological activities. When combined with sulfuric acid, it may exhibit various pharmacological effects. This article explores the biological activity of Bis(2-cyclopropylguanidine); sulfuric acid, focusing on its synthesis, biological evaluations, and relevant case studies.

Bis(2-cyclopropylguanidine) can be synthesized through a series of chemical reactions involving cyclopropylamine and guanidine derivatives. The reaction typically requires acidic conditions, often facilitated by sulfuric acid, which acts as a catalyst. The resulting compound is characterized by its unique structural properties that contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Bis(2-cyclopropylguanidine) derivatives against various human cancer cell lines. The compound was tested against five human tumor cell lines: RKO (colon), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). The results indicated significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines.

Cell LineIC50 (µM)Inhibition (%)
RKO60.7070.23
PC-349.79>50
HeLa78.72>50

The most potent derivative showed a notable inhibition rate in the RKO cell line, confirming its potential as an anticancer agent .

Leishmanicidal Activity

The leishmanicidal activity of Bis(2-cyclopropylguanidine) was assessed against Leishmania mexicana promastigotes. The compound exhibited remarkable anti-leishmanial effects, with IC50 values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B.

CompoundIC50 (µM)
4b0.15
4c0.19
4e1.48

These findings suggest that Bis(2-cyclopropylguanidine) could be a promising candidate for treating leishmaniasis .

Cytotoxicity Studies

In addition to its anticancer and anti-leishmanial properties, the cytotoxicity of Bis(2-cyclopropylguanidine) was evaluated against RAW 264.7 macrophages to assess its safety profile. The results indicated varying levels of cytotoxicity, underscoring the need for further investigation into its therapeutic index.

Case Studies

A notable case study involved the ingestion of sulfuric acid, highlighting the severe metabolic acidosis and gastrointestinal damage associated with high doses of sulfuric acid. This case underscores the importance of understanding the biological implications of compounds that incorporate sulfuric acid in their structure .

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